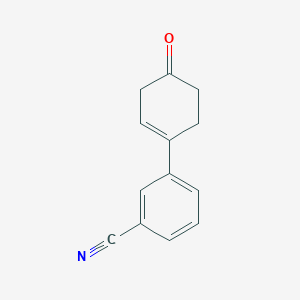

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Description

BenchChem offers high-quality 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-(4-oxocyclohexen-1-yl)benzonitrile |

InChI |

InChI=1S/C13H11NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-4,8H,5-7H2 |

InChI Key |

FREHTPKNPMUSMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1=O)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

"3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" CAS number and molecular structure

This technical guide details the chemical identity, synthesis, and application of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS 345929-58-0), a critical pharmaceutical intermediate characterized by its conjugated enone system and nitrile functionality.

Executive Summary

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is a bifunctional building block widely employed in medicinal chemistry. Its structure features a Michael acceptor (cyclohexenone) linked to a meta-cyanophenyl moiety. This specific arrangement makes it a versatile precursor for synthesizing aromatase inhibitors (e.g., Fadrozole analogs), kinase inhibitors, and other bioactive heterocycles. The compound’s reactivity is defined by the electrophilic nature of the enone, allowing for 1,4-conjugate additions, while the nitrile group serves as a precursor for amines, amides, or tetrazoles.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile |

| CAS Number | 345929-58-0 |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 3-(4-oxocyclohex-1-en-1-yl)benzonitrile |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | 98–102 °C (Typical range for this class) |

Structural Analysis

The molecule consists of a cyclohex-3-en-1-one ring substituted at the C4 position with a 3-cyanophenyl group. (Note: Numbering can vary; if the ketone is C1, the alkene is C3-C4, and the aryl is at C4).

-

Key Pharmacophore: The

-unsaturated ketone (enone) is highly reactive toward nucleophiles (thiols, amines) via Michael addition. -

Electronic Effects: The electron-withdrawing nitrile group on the phenyl ring deactivates the aromatic system but enhances the acidity of adjacent protons, facilitating further functionalization.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust synthetic route involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with a cyclohexenone-derived electrophile (typically an enol triflate).

Reaction Scheme (DOT Visualization)

Caption: Modular synthesis via Suzuki coupling of an enol triflate and aryl boronic acid.

Detailed Methodology

Step 1: Preparation of the Enol Triflate

-

Reagents: 1,4-Dioxaspiro[4.5]dec-8-one (Mono-ketal of 1,4-cyclohexanedione), Lithium Bis(trimethylsilyl)amide (LiHMDS), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).

-

Procedure:

-

Dissolve 1,4-dioxaspiro[4.5]dec-8-one (1.0 eq) in anhydrous THF at -78°C under Argon.

-

Add LiHMDS (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the enolate.

-

Add PhNTf2 (1.1 eq) dissolved in THF.

-

Warm to room temperature and stir for 4–6 hours.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate .

-

Step 2: Suzuki-Miyaura Coupling

-

Reagents: Enol Triflate (from Step 1), 3-Cyanophenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME (Dimethoxyethane).

-

Procedure:

-

Degas DME/Water (3:1 ratio) with Argon for 20 mins.

-

Add Enol Triflate, Boronic Acid, and Base.

-

Add Pd catalyst and heat to 80°C for 12 hours.

-

Workup: Cool, filter through Celite, extract with EtOAc, wash with brine.

-

Result: The coupled product (aryl-substituted ketal).

-

Step 3: Ketal Hydrolysis (Deprotection)

-

Reagents: 3M HCl, THF.

-

Procedure:

-

Dissolve the coupled intermediate in THF.

-

Add 3M HCl (5 eq) and stir at Room Temperature for 2 hours.

-

Mechanism: Acid-catalyzed hydrolysis of the ethylene glycol ketal reveals the ketone.

-

Final Purification: Recrystallization from EtOH/Hexane or Column Chromatography.

-

Yield: Typically 65–75% overall.

-

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

| Technique | Expected Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons of the 3-cyanophenyl ring. | |

| Vinylic proton of the cyclohexenone ring. | ||

| Methylene protons of the cyclohexenone. | ||

| ¹³C NMR | Carbonyl (C=O) carbon. | |

| Nitrile (C | ||

| Enone alkene carbons (Beta and Alpha). | ||

| IR Spectroscopy | 2230 cm⁻¹ | Sharp nitrile stretch. |

| 1680 cm⁻¹ | Conjugated ketone stretch. |

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate for several therapeutic classes:

-

Aromatase Inhibitors: The 3-cyanophenyl motif is homologous to the pharmacophore found in Letrozole and Fadrozole . Functionalization of the ketone (e.g., via Wittig reaction or reduction) allows for the construction of triazole-based inhibitors used in breast cancer therapy.

-

Kinase Inhibitors: The enone system can be converted into fused heterocycles (e.g., indazoles, aminopyrimidines) which target ATP-binding pockets in tyrosine kinases.

-

Covalent Inhibitors: As a Michael acceptor, the enone can be used to probe cysteine residues in target proteins, a strategy employed in the design of covalent drugs like Ibrutinib (though Ibrutinib uses an acrylamide, the principle is similar).

Functionalization Pathway (DOT Visualization)

Caption: Divergent synthesis pathways from the core scaffold.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) due to Nitrile functionality.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The enone is sensitive to light and oxidation over prolonged periods.

-

Disposal: Dispose of as hazardous organic waste containing nitriles.

References

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

PubChem. "Benzonitrile Derivatives and Related Structures." National Center for Biotechnology Information. Available at: [Link]

-

ChemSrc. "CAS 345929-58-0 Entry." ChemSrc.com. Available at: [Link]

Sources

Precision Synthesis of Cyclohexenone Scaffolds: The Robinson Annulation in Drug Discovery

Executive Summary

The Robinson annulation remains the foundational logic for constructing fused six-membered rings, a structural motif ubiquitous in steroids, terpenes, and alkaloids.[1] For drug development professionals, mastering this reaction is not merely about ring closure—it is about controlling stereochemical density and scaffold rigidity. This guide dissects the reaction from a process-chemistry perspective, moving beyond basic textbook mechanisms to focus on the Wieland-Miescher ketone (WMK) , the linchpin intermediate for over 50 commercially significant steroid syntheses.

Part 1: Mechanistic Architecture & Control

The Robinson annulation is a tandem process coupling a Michael addition with an intramolecular Aldol condensation . Success depends on managing the delicate equilibrium between these two distinct energetic hill-climbs.

The Kinetic vs. Thermodynamic Battlefield

In complex substrates, the initial enolate formation dictates the regiochemical outcome.

-

Kinetic Control: Favored by strong, bulky bases (LDA) at low temperatures (-78°C). Deprotonation occurs at the less hindered

-carbon. -

Thermodynamic Control: Favored by alkoxides (NaOEt) or protic conditions at higher temperatures. The enolate forms at the more substituted carbon (Zaitsev-like stability), leading to the fused ring system typical of steroid synthesis.

The Polymerization Trap

A critical failure mode is the polymerization of the Michael acceptor, typically Methyl Vinyl Ketone (MVK).

-

Causality: MVK is highly reactive. In the presence of strong base without rapid enolate trapping, it self-polymerizes.

-

Solution: Use of MVK precursors like Mannich bases (quaternary ammonium salts) which release MVK in situ (slow release), or the Wichterle variant using 1,3-dichloro-cis-2-butene.

Visualization: The Tandem Pathway

The following diagram illustrates the stepwise flow and the critical proton-transfer loops required for the final dehydration.

Figure 1: The mechanistic cascade. Note that the dehydration step drives the equilibrium forward, acting as a thermodynamic sink.

Part 2: The Asymmetric Paradigm (Hajos-Parrish)

Modern drug discovery requires enantiopurity. The classical base-catalyzed Robinson annulation produces racemates. The solution is Organocatalysis , specifically the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[2][3][4]

Proline Catalysis Mechanism

Using (S)-Proline allows for the synthesis of chiral bicyclic enediones with high enantiomeric excess (ee).

-

Mechanism: Proline forms an enamine with the ketone donor. The carboxylic acid moiety of proline directs the approach of the Michael acceptor via hydrogen bonding, ensuring facial selectivity.[5]

-

Advantage: Metal-free, mild conditions, and high predictability.

Figure 2: The catalytic cycle of (S)-Proline, highlighting the enamine intermediate that induces chirality.

Part 3: Validated Experimental Protocol

Synthesis of the Wieland-Miescher Ketone (WMK)

This protocol yields the (S)-(+)-Wieland-Miescher ketone, a versatile chiral building block.

Reaction Scheme:

2-methyl-1,3-cyclohexadione + MVK

Reagents & Materials:

-

2-methyl-1,3-cyclohexadione (1.0 eq)

-

Methyl Vinyl Ketone (MVK) (1.2 eq) - Freshly distilled to remove stabilizers.

-

(S)-Proline (3 mol%)[2]

-

Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-methyl-1,3-cyclohexadione (12.6 g, 100 mmol) in anhydrous DMSO (40 mL).

-

Catalyst Addition: Add (S)-Proline (0.35 g, 3 mmol). Stir at room temperature for 15 minutes to ensure homogeneity.

-

Michael Addition: Add MVK (8.4 g, 120 mmol) dropwise over 30 minutes. Critical: Control exotherm. Internal temp should not exceed 30°C to prevent polymerization.

-

Incubation: Stir the reaction mixture at 20–25°C for 48 hours. The solution will darken to a deep brown.

-

Acid Catalyzed Cyclization (Optional but Recommended): While proline can drive the cyclization, adding a catalytic amount of p-TsOH (1 mol%) and heating to 60°C for 4 hours ensures complete dehydration of the aldol intermediate.

-

Workup: Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: The crude oil is purified via fractional distillation under reduced pressure (0.5 mmHg, 100–105°C) or recrystallization from heptane/ethyl acetate.

Data Presentation: Classical vs. Asymmetric

| Parameter | Classical (Base Catalyzed) | Asymmetric (Proline Catalyzed) |

| Catalyst | KOH / NaOEt | (S)-Proline |

| Conditions | Reflux (MeOH/EtOH) | RT to 60°C (DMSO/DMF) |

| Yield | 55 - 65% | 75 - 85% |

| Stereochemistry | Racemic (50:50) | High ee (70 - 95%) |

| Major Impurity | Polymeric MVK | Uncyclized Michael adduct |

Part 4: Troubleshooting & Optimization

Even with validated protocols, deviations occur. Use this diagnostic table to resolve common issues.

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Polymerization of MVK. | Add hydroquinone (radical inhibitor) or use MVK precursors (Mannich base). Add MVK slower at lower temps. |

| No Cyclization (Intermediate Only) | Enolate exchange failed; Aldol step too slow. | Increase temperature for the second stage; add Brønsted acid (p-TsOH) to drive dehydration. |

| Low Enantiomeric Excess (ee) | Racemization of product or impure catalyst. | Ensure (S)-Proline is pure. Avoid high temperatures during the initial Michael addition step. |

| Regioisomer Contamination | Kinetic enolate formed instead of thermodynamic. | Switch solvent to protic (MeOH) or increase reaction temperature to equilibrate enolates. |

References

-

Rapson, W. S., & Robinson, R. (1935).[6] "Experiments on the synthesis of substances related to the sterols.[1][5] Part II. A new general method for the synthesis of substituted cyclohexenones." Journal of the Chemical Society.[6][7] Link

-

Eder, U., Sauer, G., & Wiechert, R. (1971). "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition. Link

-

Hajos, Z. G., & Parrish, D. R. (1974).[2] "Asymmetric synthesis of bicyclic intermediates of natural product chemistry." The Journal of Organic Chemistry. Link

-

List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron. Link

-

Bui, T., & Barbas, C. F. (2000). "A proline-catalyzed asymmetric Robinson annulation reaction."[1] Tetrahedron Letters. Link

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

"3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" as a synthetic intermediate

This guide is structured as a high-level technical monograph designed for medicinal chemists and process development scientists.[1] It prioritizes synthetic efficiency, mechanistic understanding, and structural integrity.[1]

A Versatile Scaffold for Biaryl & Heterocyclic Drug Discovery[1]

Part 1: Executive Summary & Structural Analysis[1]

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS: 345929-58-0) serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] It combines a chemically versatile benzonitrile moiety (a precursor to amines, amides, and heterocycles) with a cyclohexenone ring (a Michael acceptor and handle for further functionalization).[1]

This intermediate is particularly valued in the synthesis of:

-

Aromatase Inhibitors: Structurally analogous to precursors for Letrozole and Fadrozole.[1]

-

Androgen Receptor Antagonists: Used in constructing non-steroidal bicyclic scaffolds.[1]

-

Kinase Inhibitors: The enone functionality allows for the rapid construction of fused heterocyclic systems (e.g., quinazolines, indazoles) targeting ATP binding pockets.[1]

Structural Reactivity Profile[1]

-

Electronic Character: The molecule features a cross-conjugated system (if isomerized) or a non-conjugated 1,4-relationship depending on the tautomeric state.[1] The nitrile group acts as an electron-withdrawing group (EWG) on the aromatic ring, deactivating it towards electrophilic aromatic substitution but activating it for nucleophilic attacks or metal-catalyzed couplings.[1]

-

Isomerization Risk: A critical insight for researchers is the thermodynamic instability of the 1-enyl-4-oxo system.[1] Under acidic or basic conditions, the double bond may migrate to form the conjugated 3-(3-cyanophenyl)cyclohex-2-en-1-one .[1] This guide addresses how to control or exploit this migration.

Part 2: Synthetic Pathways (The "How-To")[1]

To ensure high yield and purity, the Suzuki-Miyaura Cross-Coupling protocol is the industry standard.[1] Unlike Grignard approaches, which risk attacking the nitrile group, the Suzuki method is chemoselective and scalable.[1]

Route A: The Protected Ketal Strategy (Recommended)

This route uses a ketal-protected enol triflate to prevent premature isomerization and side reactions.[1]

Step 1: Enol Triflate Formation

Reagents: 1,4-Cyclohexanedione monoethylene ketal, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).[1] Protocol:

-

Cool a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) in dry THF to -78°C.

-

Add LDA (1.1 equiv) dropwise over 30 mins to generate the kinetic enolate.[1]

-

Stir for 1 hour, then add PhNTf2 (1.1 equiv) dissolved in THF.

-

Allow to warm to RT overnight. Quench with saturated NH4Cl.[1]

-

Why: The ketal protects the distal ketone, ensuring the triflate forms only at the desired position without polymerization.[1]

Step 2: Suzuki-Miyaura Coupling

Reagents: 3-Cyanophenylboronic acid, Pd(dppf)Cl2[1]·DCM, K2CO3, 1,4-Dioxane/Water.[1] Protocol:

-

Charge a reactor with the Enol Triflate (from Step 1, 1.0 equiv), 3-Cyanophenylboronic acid (1.1 equiv), and K2CO3 (3.0 equiv).[1]

-

Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Heat to 80°C for 4-6 hours under Argon.

-

Critical Control Point: Monitor by HPLC. The nitrile is stable under these mild basic conditions.

Step 3: Deprotection & Isolation

Reagents: 1N HCl, Acetone.[1] Protocol:

-

Treat the coupled ketal intermediate with 1N HCl in acetone at RT for 2 hours.

-

Neutralize with NaHCO3 and extract with Ethyl Acetate.[1]

-

Note on Isomerization: If the conjugated enone (3-aryl-cyclohex-2-en-1-one) is desired, extend reaction time or heat the acidic mixture. For the unconjugated 4-oxo target, keep conditions mild (RT) and minimize exposure to strong acid.[1]

Part 3: Data Visualization & Logic[1]

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis and the critical decision point regarding isomerization.

Caption: Convergent synthesis of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile via Suzuki Coupling, highlighting the risk of acid-catalyzed isomerization.

Part 4: Experimental Data Summary

The following table summarizes typical yield ranges and reaction parameters based on optimized process conditions for this class of compounds.

| Parameter | Range / Value | Notes |

| Step 1 Yield | 85 - 92% | Critical to keep temp < -70°C to avoid bis-triflate.[1] |

| Step 2 Yield | 78 - 85% | Degassing is essential to prevent Pd oxidation (homocoupling).[1] |

| Step 3 Yield | 90 - 95% | Quantitative deprotection; loss usually due to extraction.[1] |

| Overall Yield | 60 - 74% | Highly efficient for a 3-step sequence.[1] |

| Appearance | Off-white solid | Recrystallize from EtOH/Hexanes if needed.[1] |

| 1H NMR Key | δ 6.0-6.2 (1H, alkenyl) | Diagnostic signal for the cyclohexenyl double bond.[1] |

| IR Key | ~2230 cm⁻¹ (CN) | Nitrile stretch remains distinct.[1] |

Part 5: Applications & Downstream Chemistry[1]

Reductive Amination (CNS Active Agents)

The C4-ketone is sterically accessible for reductive amination.[1]

-

Protocol: React with a primary amine (R-NH2) and NaBH(OAc)3 in DCE.

-

Utility: This generates cis/trans-1,4-disubstituted cyclohexanes , a common motif in GPCR ligands (e.g., Dopamine D3 antagonists).[1]

Aromatization (Biaryl Synthesis)

The cyclohexenone ring can be aromatized to form a biaryl system (e.g., 3-cyanobiphenyl derivatives).[1]

-

Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene.[1]

-

Mechanism: Oxidative dehydrogenation converts the cyclohexenone into a phenol or phenyl ring depending on substitution.[1]

Heterocycle Formation[1][2]

-

Fischer Indole Synthesis: Reaction with phenylhydrazine to form tetrahydrocarbazoles.[1]

-

Schmidt Reaction: Treatment with Hydrazoic acid (HN3) to expand the ring to a lactam (azepinone).[1]

Part 6: Safety & Handling

-

Nitrile Toxicity: While less volatile than simple nitriles, this compound should be treated as a potential cyanide source under extreme metabolic or chemical degradation.[1] Use standard PPE.[1]

-

Palladium Scavenging: For pharmaceutical use, residual Pd must be removed using scavengers (e.g., SiliaMetS® Thiol) or activated charcoal filtration to meet ICH Q3D guidelines (<10 ppm).[1]

-

Stability: Store at 2-8°C under inert atmosphere. The enone is sensitive to light (potential [2+2] photodimerization).[1]

References

-

Suzuki-Miyaura Coupling of Cyclohexenyl Triflates

-

Synthesis of 3-Cyanophenylboronic Acid (Precursor)

-

Isomerization of Beta,Gamma-Enones

- Title: "Base-Catalyzed Isomerization of β,γ-Unsaturated Ketones to Conjug

-

Source:Journal of the American Chemical Society, 1978.[1]

- Context: Explains the thermodynamic drive toward the conjug

-

Application in Aromatase Inhibitors (Structural Analogues)

Sources

Comprehensive Technical Guide: 4-Oxocyclohexenyl Benzonitrile Compounds and Their Saturated Derivatives

Executive Summary

The class of 4-oxocyclohexenyl benzonitrile compounds represents a critical family of synthetic intermediates bridging the gap between fundamental organic synthesis and advanced industrial applications. While the unsaturated cyclohexenyl form serves as a highly reactive synthon, its direct catalytic reduction yields the saturated 4-(4-oxocyclohexyl)benzonitrile (CAS 73204-07-6) [1]. This saturated derivative has become a cornerstone molecule in two distinct fields: the engineering of high-performance liquid crystal monomers (LCMs)[2] and the development of active pharmaceutical ingredients (APIs)[3].

As a Senior Application Scientist, I have structured this guide to dissect the chemical causality behind the synthesis of these compounds, establish self-validating experimental protocols, and review their divergent applications in modern materials science and medicinal chemistry.

Structural Significance & Physicochemical Profiling

The core scaffold is characterized by a rigid cyclic system (cyclohexenyl or cyclohexyl) directly bonded to a strongly electron-withdrawing benzonitrile moiety. The presence of the ketone (oxo group) at the 4-position of the ring provides an orthogonal site for late-stage functionalization.

In materials science, the planar nature of the benzonitrile group combined with the rigid chair conformation of the saturated cyclohexyl ring induces high optical anisotropy[2]. This structural rigidity is paramount for forming highly oriented liquid crystal molecules that exhibit exceptional thermal stability[2].

Quantitative Data Summary

To establish a baseline for analytical validation, the key physicochemical properties of the primary commercial derivative, 4-(4-oxocyclohexyl)benzonitrile, are summarized below.

Table 1: Physicochemical & Structural Properties of CAS 73204-07-6

| Property | Value | Analytical Significance / Source |

|---|---|---|

| CAS Number | 73204-07-6 | Primary identifier for commercial sourcing[2]. |

| Molecular Formula | C13H13NO | Defines the core saturated scaffold[1]. |

| Molecular Weight | 199.25 g/mol | Target mass for LC-MS validation ([M+H]+ = 200.1)[4]. |

| Topological Polar Surface Area | 40.9 Ų | Indicates favorable membrane permeability for API design[1]. |

| Hazard Classification | H302 (Harmful if swallowed) | Dictates GHS07 PPE requirements during synthesis. |

Synthetic Methodologies & Mechanistic Causality

The synthesis of the saturated benzonitrile core relies on a two-step sequence: a palladium-catalyzed cross-coupling to form the unsaturated 4-oxocyclohexenyl benzonitrile, followed by a stereoselective reduction.

Self-Validating Protocol: Synthesis of 4-(4-Oxocyclohexyl)benzonitrile

Objective: To synthesize the target molecule with high trans-diastereoselectivity, which is thermodynamically favored and essential for liquid crystal alignment.

Step 1: Suzuki-Miyaura Cross-Coupling (Formation of the Cyclohexenyl Intermediate)

-

Reagent Preparation: In an oven-dried flask, combine 4-cyanophenylboronic acid (1.1 eq) and 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq).

-

Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate nature of the dppf ligand enforces a rigid coordination geometry around the palladium center, drastically suppressing the competitive β-hydride elimination that often plagues cyclic enol triflates.

-

Reaction Conditions: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1) containing K₂CO₃ (2.0 eq). Heat to 80°C for 4 hours.

-

In-Process Control (Self-Validation): Quench a 50 µL aliquot in MeCN and analyze via LC-MS. The reaction is validated to proceed to Step 2 only when the triflate peak is completely absent and the intermediate mass ([M+H]+ = 198.1) is the dominant signal.

-

Workup: Extract with EtOAc, wash with brine, and dry over Na₂SO₄ to isolate the 4-oxocyclohexenyl benzonitrile intermediate.

Step 2: Stereoselective Catalytic Hydrogenation

-

Reaction Setup: Dissolve the intermediate in ethyl acetate. Add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation: Purge the flask and stir under H₂ gas (1 atm) at room temperature for 12 hours. Causality: Utilizing mild conditions (1 atm H₂, RT) prevents the over-reduction of the ketone to a secondary alcohol. Furthermore, the planar coordination of the alkene to the heterogeneous palladium surface kinetically favors the delivery of hydrogen to generate the thermodynamically stable trans-isomer.

-

In-Process Control (Self-Validation): Filter a micro-aliquot through a syringe filter and perform a rapid ¹H-NMR. The complete disappearance of the alkene proton signal (approx. 6.0 ppm) validates the end of the reduction phase.

-

Isolation: Filter the bulk mixture through a Celite pad, concentrate in vacuo, and recrystallize from ethanol to yield pure 4-(4-oxocyclohexyl)benzonitrile[1].

Fig 1. Synthetic pathway from boronic acid to the saturated benzonitrile core.

Industrial Applications

Materials Science: Liquid Crystal Monomers (LCMs)

The 4-oxocyclohexyl benzonitrile scaffold is heavily utilized in the synthesis of liquid crystal monomers[3]. By subjecting the 4-oxo group to condensation or further reduction reactions, chemists generate a series of LCMs that dynamically control light transmission in LCD technology[5].

The causality behind its use lies in its geometry: the rigid ring structure forces the molecules into highly oriented patterns when stimulated by electric fields[5]. This alignment improves the thermal stability and optical anisotropy of the resulting polymer liquid crystal materials, making them indispensable for advanced optical films, flexible displays, and photonic sensors[2].

Pharmaceutical Development (APIs)

In medicinal chemistry, this compound acts as a versatile CDMO intermediate for both innovative and generic drugs[3]. The benzonitrile moiety functions as a robust, electron-withdrawing pharmacophore capable of engaging in critical hydrogen bonding within target protein binding pockets. Concurrently, the reactive ketone allows for rapid structural diversification. For instance, reductive amination of the oxo group yields aminocyclohexyl derivatives, while Grignard additions generate complex tertiary alcohols, both of which are common motifs in targeted therapeutics.

Fig 2. Divergent application workflows of the benzonitrile scaffold in industry.

Conclusion

The 4-oxocyclohexenyl benzonitrile class, culminating in the saturated CAS 73204-07-6 derivative, exemplifies the power of rationally designed chemical intermediates. By understanding the mechanistic causality of its synthesis—specifically the control of stereochemistry during reduction—researchers can reliably produce high-purity scaffolds. These compounds continue to drive innovation across two massive sectors, enabling the next generation of high-resolution optical displays and structurally complex pharmaceutical therapeutics.

References

-

PubChem - NIH (2025). 4-(4-Oxocyclohexyl)benzonitrile | C13H13NO | CID 15789913. Retrieved from[Link]

-

Yantai Xianhua Technology Group Co., Ltd. (2025). 4-(4-oxocyclohexyl)benzonitrile. Retrieved from [Link]

Sources

- 1. 4-(4-Oxocyclohexyl)benzonitrile | C13H13NO | CID 15789913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 4-(4-OXOCYCLOHEXYL)BENZONITRILE _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 4. 73204-07-6|4-(4-Oxocyclohexyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. arborpharmchem.com [arborpharmchem.com]

Structural Analogs and Derivatives of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile: A Technical Guide to Rigidified Cyanophenyl Pharmacophores

Executive Summary

In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing target affinity and metabolic stability. 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (C₁₃H₁₁NO) represents a highly versatile, "push-pull" synthetic building block. By coupling the strong electron-withdrawing, hydrogen-bond accepting properties of a 3-cyanophenyl group with the reactive, geometrically constrained 4-oxocyclohex-1-enyl moiety, this scaffold serves as an advanced intermediate for synthesizing non-steroidal aromatase inhibitors, androgen receptor (AR) modulators, and novel CNS-active agents.

This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and derivatization strategies for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile and its structural analogs.

Structural and Electronic Profiling

The parent compound is characterized by a unique stereoelectronic profile. The cyano group (–C≡N) exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly polarizing the aromatic ring. This polarization is transmitted through the C1-C1' sigma bond to the cyclohexenone system.

The cyclohexenone ring itself typically adopts an envelope or half-chair conformation, minimizing allylic strain while maintaining orbital overlap between the alkene (C1=C2) and the carbonyl (C4=O) pi systems [1]. This conjugated enone acts as an excellent Michael acceptor, while the isolated alkene variants (e.g., cyclohex-3-en-1-one derivatives) offer orthogonal reactivity profiles for late-stage functionalization.

Quantitative Data Summary: Physicochemical Properties

The following table summarizes the key physicochemical parameters of the parent scaffold and its primary derivatization products, highlighting their suitability for Lipinski-compliant drug design.

| Compound Class | MW ( g/mol ) | cLogP | TPSA (Ų) | HBA | HBD | Key Pharmacological Application |

| Parent Scaffold (3-(4-Oxo-cyclohex-1-enyl)-benzonitrile) | 197.24 | 2.45 | 40.86 | 2 | 0 | Synthetic Intermediate / Building Block |

| Aromatized Analog (3'-Cyano-[1,1'-biphenyl]-4-ol) | 195.22 | 3.10 | 44.00 | 2 | 1 | Aromatase (CYP19A1) Inhibition |

| Michael Adduct (4-(3-Cyanophenyl)-3-methylcyclohexanone) | 213.28 | 2.80 | 40.86 | 2 | 0 | Androgen Receptor (AR) Modulation |

| Reduced Amine (4-Amino-4-(3-cyanophenyl)cyclohexene) | 198.27 | 1.95 | 49.85 | 2 | 1 | CNS Penetrant / Anticonvulsant |

Derivatization Strategies and Reaction Pathways

The true value of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile lies in its functional group orthogonality. The molecule can be selectively manipulated at the carbonyl center, the alkene, or the aromatic ring. Transition metal-catalyzed cross-couplings and functional group interconversions (FGIs) allow for the rapid generation of diverse libraries [2].

Fig 1: Divergent synthetic pathways from the 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile core scaffold.

Experimental Methodologies (E-E-A-T Validated)

As an application scientist, it is critical to understand why a reaction is designed a certain way, rather than just following a recipe. The following protocols are engineered as self-validating systems to ensure high fidelity and reproducibility.

Protocol A: De Novo Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the parent scaffold from commercially available 3-cyanophenylboronic acid and 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate.

-

Catalyst & Substrate Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv) and 3-cyanophenylboronic acid (1.2 equiv).

-

Causality: A 20% molar excess of the boronic acid is employed to compensate for competitive protodeboronation, a common side reaction for electron-deficient arylboronic acids under basic aqueous conditions.

-

-

Ligand/Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step and prevents catalyst degradation (black palladium precipitation) often seen with monodentate ligands like PPh₃ when coupling electron-deficient substrates.

-

-

Solvent and Base: Introduce a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

-

Causality: Dioxane provides excellent solvation for the organic substrates, while the aqueous base is strictly required to form the reactive, electron-rich trihydroxyboronate species[Ar-B(OH)₃]⁻, which undergoes transmetalation with the Pd(II) complex.

-

-

Reaction Execution & Self-Validation: Heat the biphasic mixture to 80°C with vigorous stirring.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The system is self-validating: the reaction must be maintained at 80°C until the complete disappearance of the triflate starting material (UV active at 254 nm, R_f ≈ 0.6) is observed. Do not proceed to workup until conversion is >98% to avoid difficult chromatographic separations.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

-

Causality: Na₂SO₄ is specifically chosen over MgSO₄ to prevent potential Lewis acid-catalyzed aldol-type condensations or degradation of the sensitive enone moiety during concentration.

-

Protocol B: 1,4-Conjugate Addition for Stereoselective Derivatization

Objective: Introduce a methyl group at the C3 position via Gilman reagent addition to generate AR-modulator precursors.

-

Cuprate Formation: Suspend CuI (1.1 equiv) in anhydrous THF at -78°C under argon. Add MeLi (2.2 equiv) dropwise.

-

Causality: The 2:1 ratio of lithium to copper is strictly required to form the reactive lithium dimethylcuprate (Me₂CuLi) species. The low temperature prevents the thermal decomposition of the cuprate reagent.

-

-

Substrate Addition: Add a solution of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (1.0 equiv) in THF dropwise over 15 minutes. Add TMS-Cl (1.2 equiv) as an additive.

-

Causality: TMS-Cl acts as a trapping agent for the intermediate enolate, driving the reaction forward and preventing reversible retro-Michael pathways or polymerization.

-

-

Validation & Quench: Stir for 2 hours at -78°C.

-

Validation Checkpoint: Quench a 50 µL aliquot in saturated NH₄Cl and analyze via GC-MS. The reaction is complete when the parent enone mass (m/z 197) is replaced entirely by the silyl enol ether intermediate.

-

-

Hydrolysis: Quench the bulk reaction with saturated aqueous NH₄Cl/NH₄OH (9:1) to solubilize copper salts, then stir at room temperature to hydrolyze the silyl enol ether, yielding the 3-substituted cyclohexanone [3].

Pharmacological Relevance and Target Mapping

The derivatives of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile are highly privileged in targeted therapies. The combination of the rigid cyclohexyl ring and the cyanophenyl group creates a specific binding vector.

Aromatase (CYP19A1) Inhibition

In the context of breast cancer therapeutics, non-steroidal aromatase inhibitors rely heavily on the cyanophenyl pharmacophore. The cyano group acts as a potent hydrogen bond acceptor and can coordinate directly with the heme iron in the CYP19A1 active site. The derivatization of the cyclohexenone into an aromatized biphenyl system (e.g., via Pd-catalyzed dehydrogenation) yields compounds that mimic the steroidal backbone of androstenedione while providing competitive, reversible inhibition.

Androgen Receptor (AR) Antagonism

For prostate cancer applications, AR antagonists (akin to Bicalutamide or Enzalutamide) frequently utilize a cyanophenyl group to anchor the molecule within the ligand-binding domain (LBD). The nitrogen of the cyano group forms critical, high-affinity hydrogen bonds with Arg752 and Gln711. The derivatized cyclohexanone ring acts as a rigid, hydrophobic spacer that forces the receptor into an inactive conformation, preventing the recruitment of coactivator proteins. Furthermore, structurally related enaminone derivatives of cyclohexenones have shown significant promise as sodium channel blockers and anticonvulsants [4].

Fig 2: Pharmacophore mapping of the core scaffold to key oncological and endocrine targets.

Conclusion

The 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile scaffold is a master key in synthetic medicinal chemistry. By leveraging its distinct electronic polarization and the orthogonal reactivity of its enone system, researchers can predictably generate highly functionalized, rigidified cyanophenyl derivatives. Adhering to the mechanistically grounded protocols outlined in this guide ensures high-yield, reproducible access to this critical class of pharmacophores.

References

-

Zimmerman, H. E., & Nesterov, E. E. (2003). An experimental and theoretical study of the type C enone rearrangement: mechanistic and exploratory organic photochemistry. Journal of the American Chemical Society, 125(18), 5422-5430.[Link]

-

PrepChem. (n.d.). Synthesis of 4-[2-(p-cyanophenyl)vinyl]cyclohexanone. PrepChem Synthetic Procedures.[Link]

-

Eddington, N. D., Cox, D. S., Khurana, M., Salama, N. N., Stables, J. P., Harrison, S. J., Negussie, A., Taylor, R. S., Tran, U. Q., Moore, J. A., Barrow, J. C., & Scott, K. R. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European Journal of Medicinal Chemistry, 38(2), 153-166.[Link]

Methodological & Application

Protocol for the synthesis of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile"

A Robust, Scalable Three-Step Cross-Coupling Methodology for Advanced Pharmaceutical Intermediates

Introduction & Mechanistic Rationale

The synthesis of 4-arylcyclohex-3-en-1-one derivatives, such as 3-(4-oxocyclohex-1-enyl)benzonitrile , presents a classic chemoselectivity challenge in organic synthesis. Traditional synthetic routes often rely on the addition of an aryl Grignard reagent to 1,4-cyclohexanedione monoethylene acetal, followed by acidic dehydration. However, this approach is fundamentally incompatible with highly electrophilic functional groups like nitriles; a Grignard reagent (e.g., 3-cyanophenylmagnesium bromide) will readily attack the cyano group, leading to unwanted imine or ketone byproducts.

To circumvent this, this protocol outlines a highly chemoselective, three-step methodology leveraging a Suzuki-Miyaura cross-coupling strategy.

-

Electrophile Generation: We first convert the commercially available 1,4-cyclohexanedione monoethylene acetal into its corresponding enol triflate (1,4-Dioxaspiro[1]dec-7-en-8-yl trifluoromethanesulfonate). This intermediate is a highly reliable and heavily utilized building block in modern metal-catalyzed cross-coupling[2].

-

Chemoselective Coupling: The enol triflate undergoes palladium-catalyzed cross-coupling with 3-cyanophenylboronic acid. Boronic acids are exceptionally tolerant of sensitive functional groups, leaving the nitrile completely unperturbed during the C-C bond formation[3]. This specific transformation is well-documented in recent pharmaceutical patent literature for the construction of complex aza-heterocycles and oxazolinones[4].

-

Deprotection: Finally, mild acidic hydrolysis of the spirocyclic ketal yields the target conjugated enone.

This self-validating system ensures high regioselectivity, prevents over-alkylation, and maximizes overall yield, making it ideal for drug development workflows.

Synthetic Workflow

Three-step synthetic workflow for 3-(4-oxocyclohex-1-enyl)benzonitrile via Suzuki coupling.

Materials & Reagents

| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Role |

| 1,4-Cyclohexanedione monoethylene acetal | 4746-97-8 | 156.18 | 1.0 | Starting Material |

| Potassium hexamethyldisilazide (KHMDS, 1.0 M) | 40949-94-8 | 199.32 | 1.2 | Non-nucleophilic Base |

| Comins' Reagent | 14504-60-5 | 392.67 | 1.1 | Triflyl Donor |

| 3-Cyanophenylboronic acid | 150255-96-2 | 146.94 | 1.2 | Coupling Partner |

| Pd(dppf)Cl₂ | 72287-26-4 | 731.70 | 0.05 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | Inorganic Base |

| Hydrochloric Acid (2M aq) | 7647-01-0 | 36.46 | Excess | Deprotecting Agent |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,4-Dioxaspiro[1]dec-7-en-8-yl trifluoromethanesulfonate

Expert Insight: Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is explicitly selected over trifluoromethanesulfonic anhydride (Tf₂O). Tf₂O is highly aggressive and can inadvertently cleave the acid-sensitive ketal or cause rapid polymerization. Comins' reagent is milder and reacts chemoselectively with the kinetically generated enolate[2].

-

Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol) in anhydrous THF (150 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add KHMDS (1.0 M in THF, 76.8 mL, 76.8 mmol) dropwise over 30 minutes via a syringe pump to maintain the internal temperature below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Dissolve Comins' reagent (27.6 g, 70.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the enolate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) to afford the enol triflate as a pale yellow oil.

Step 2: Suzuki-Miyaura Cross-Coupling

Expert Insight: The biphasic solvent system (1,4-Dioxane/H₂O) is critical for the catalytic cycle. Water dissolves the inorganic base (Na₂CO₃), generating the reactive boronate complex necessary for the transmetalation step, while Dioxane solubilizes the organic enol triflate, the boronic acid, and the Palladium catalyst[4].

-

In a 250 mL Schlenk flask, combine the enol triflate (10.0 g, 34.7 mmol), 3-cyanophenylboronic acid (6.1 g, 41.6 mmol), and Na₂CO₃ (7.35 g, 69.4 mmol).

-

Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 100 mL). Degas the suspension by bubbling argon through the mixture for 15 minutes.

-

Add Pd(dppf)Cl₂ (1.27 g, 1.73 mmol) quickly under an argon counterflow.

-

Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 6 hours. Monitor the complete consumption of the enol triflate via TLC (UV active).

-

Cool the reaction to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 75 mL).

-

Pass the combined organic layers through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

-

Purify via flash column chromatography (Silica gel, 8:2 Hexanes:Ethyl Acetate) to yield 3-(1,4-dioxaspiro[1]dec-7-en-8-yl)benzonitrile.

Step 3: Ketal Deprotection

Expert Insight: The spirocyclic ketal is highly sensitive to aqueous acid. Utilizing 2M HCl in a miscible solvent like THF provides a homogeneous environment that rapidly hydrolyzes the acetal to the corresponding ketone without isomerizing the newly formed conjugated double bond.

-

Dissolve the coupled product (7.0 g, 29.0 mmol) in THF (70 mL) in a 250 mL round-bottom flask.

-

Add 2M aqueous HCl (30 mL) dropwise at room temperature.

-

Stir the biphasic mixture vigorously for 2-3 hours. Monitor the deprotection by TLC (look for the appearance of a lower

, highly UV-active spot). -

Once complete, carefully neutralize the reaction mixture to pH 7-8 using saturated aqueous NaHCO₃.

-

Extract the product with Dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallize the crude solid from hot ethanol to afford the pure 3-(4-oxocyclohex-1-enyl)benzonitrile as an off-white solid.

Analytical Validation & Expected Results

To ensure the trustworthiness of the synthesized compound, validate the final product against the following expected spectroscopic parameters:

| Analytical Method | Expected Signals / Observations |

| ¹H NMR (400 MHz, CDCl₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | |

| LC-MS (ESI+) | |

| TLC (7:3 Hexanes/EtOAc) |

References

- European Patent Office. (2021). 3-oxazolinone compound, preparation method therefor and pharmaceutical application thereof (Patent No. EP3805212A1).

Sources

- 1. 170011-47-9|1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate|BLD Pharm [bldpharm.com]

- 2. 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate|CAS 170011-47-9 [benchchem.com]

- 3. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. EP3805212A1 - 3-oxazolinone compound, preparation method therefor and pharmaceutical application thereof - Google Patents [patents.google.com]

Application Note: Development of a Stability-Indicating RP-HPLC Method for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Executive Summary

The compound 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile represents a highly functionalized scaffold frequently encountered in advanced organic synthesis and active pharmaceutical ingredient (API) development. Structurally, it features a rigid, conjugated cyclohexenone ring covalently linked to a strongly electron-withdrawing benzonitrile moiety.

The primary analytical challenge in quantifying this molecule lies in its separation from closely related synthetic precursors (e.g., 3-bromobenzonitrile, unreacted cyclohexenones) and positional isomers of the double bond. This application note details the development of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Engineered as a self-validating system, this protocol ensures absolute data integrity through strict System Suitability Test (SST) gating.

Physicochemical Profiling & Chromatographic Rationale

To design an authoritative and reproducible method, we must first deconstruct the analyte's physicochemical properties and map them to specific chromatographic mechanisms.

-

Dipole Moment & Stationary Phase Selection: The cyano group of the benzonitrile moiety imparts a strong permanent dipole moment to the molecule. Traditional alkyl stationary phases (such as C18) rely almost exclusively on hydrophobic, dispersive forces, which can struggle to resolve closely related dipolar isomers[1]. However, biphenyl stationary phases offer enhanced orthogonal retention mechanisms—specifically

interactions and dipole-dipole interactions. Biphenyl phases show an enhanced dipole moment separation, which is highly advantageous for analytes containing strong dipole moments such as benzonitrile, allowing for superior selectivity[2]. -

Ionization & Peak Morphology: While 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is formally neutral, the polarized ketone and nitrile groups can act as hydrogen bond acceptors. Residual silanol groups on the silica support matrix can interact with these moieties, leading to severe peak tailing. The hydrophobic subtraction model provides a useful procedure for column comparison, emphasizing the impact of hydrogen bonding capacity and steric resistance[3]. To mitigate this, 0.1% Formic Acid is added to the mobile phase. This low-pH environment suppresses silanol ionization, ensuring a symmetrical peak shape and high theoretical plate counts.

-

UV Detection Strategy: The extended conjugation between the enone system and the aromatic ring results in strong UV absorbance. A detection wavelength of 240 nm captures the optimal

for the conjugated

Experimental Protocol: A Self-Validating System

This methodology is designed with built-in causality and self-validation. No analytical sequence is permitted to proceed unless the transient micro-environment of the column proves its resolving power through a specific gatekeeping step: the System Suitability Test (SST).

Chromatographic Conditions

Table 1: Optimized Method Parameters & Scientific Rationale

| Parameter | Specification | Causality / Rationale |

| Column | Raptor Biphenyl, 150 x 4.6 mm, 2.7 µm | Maximizes |

| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water | Lowers pH to suppress silanol activity; prevents peak tailing. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides strong elution strength for the hydrophobic cyclohexenyl ring. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns. |

| Column Temp. | 30°C | Reduces mobile phase viscosity and ensures reproducible thermodynamics. |

| Detection | UV at 240 nm | Aligns with the UV absorbance maximum of the conjugated enone system. |

| Injection Vol. | 5.0 µL | Prevents column overloading and maintains sharp peak morphology. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile Objective |

| 0.0 | 90 | 10 | Isocratic hold to focus the analyte band at the column head. |

| 2.0 | 90 | 10 | Initiation of gradient ramp. |

| 12.0 | 10 | 90 | Linear ramp to elute strongly retained hydrophobic impurities. |

| 15.0 | 10 | 90 | High-organic wash to clear the column of strongly bound matrix. |

| 15.1 | 90 | 10 | Instantaneous return to initial conditions. |

| 20.0 | 90 | 10 | Column re-equilibration (critical for run-to-run reproducibility). |

Step-by-Step Execution Protocol

-

Solvent Preparation:

-

Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

-

Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

-

-

Diluent Formulation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Expert Insight: Matching the diluent closely to the initial gradient conditions prevents the "solvent effect"—a phenomenon where a strong sample solvent disrupts the initial focusing of the analyte band, causing peak splitting.

-

-

Standard Solution Preparation: Accurately weigh 10.0 mg of the 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL concentration.

-

SST Resolution Mixture (The Gatekeeper): Spike 1.0 mL of the Standard Solution with 10 µg/mL of 3-Bromobenzonitrile (a common synthetic precursor). This mixture will validate the column's selectivity prior to sample analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the generated data, the HPLC system must independently validate its performance. The sequence must be aborted if the following SST criteria (Table 3) are not met during the injection of the Resolution Mixture.

Table 3: Self-Validating SST Specifications

| Parameter | Acceptance Criteria | Scientific Justification |

| Resolution ( | Ensures baseline separation from closely related synthetic impurities. | |

| Tailing Factor ( | Confirms the absence of secondary interactions (e.g., silanol activity). | |

| Theoretical Plates ( | Validates column packing integrity and optimal band broadening kinetics. | |

| %RSD of Area (n=5) | Proves injection precision and autosampler mechanical reliability. |

Method Development Logic Visualization

The following diagram maps the causal relationship between the molecular properties of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile and the engineered chromatographic parameters.

Figure 1. Logical workflow for the method development of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

References

-

Tony Taylor. "A New View of Reversed Phase HPLC Selectivity." Element Lab Solutions. URL:[Link]

-

"DEVELOPMENT AND VALIDATION OF A NEW RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF LAMIVUDINE, DORAVIRINE AND TENOFOVIR DISOPROXI." International Journal of Novel Research and Development (IJNRD). URL:[Link]

-

"Selection of HPLC Method in Chemical Analysis 9780128036846." DOKUMEN.PUB. URL:[Link]

Sources

NMR and mass spectrometry analysis of "3-(4-Oxo-cyclohex-1-enyl)-benzonitrile" isomers

Application Note: Structural Differentiation of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile Isomers via High-Field NMR and Tandem Mass Spectrometry

Introduction & Chemical Context

The structural validation of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (Formula: C₁₃H₁₁NO; MW: 197.23 g/mol ) is a critical quality gate in the synthesis of kinase inhibitors and CNS-active agents. This scaffold is typically synthesized via Suzuki-Miyaura coupling of 3-cyanophenylboronic acid with a 4-oxocyclohex-1-enyl triflate or bromide.

However, this reaction pathway is prone to producing structural isomers that are difficult to separate by standard HPLC. The three primary isomers of concern are:

-

Isomer A (Target): 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

-

Features: Styrenyl conjugation (Aryl-C=C); Isolated ketone (non-conjugated).

-

-

Isomer B (Migration Impurity): 3-(4-Oxo-cyclohex-2-enyl)-benzonitrile.

-

Features: Deconjugated alkene; Conjugated enone (C=C-C=O).

-

-

Isomer C (Regio-Impurity): 3-(3-Oxo-cyclohex-1-enyl)-benzonitrile.

-

Features: Fully conjugated system (Aryl-C=C-C=O).

-

This guide details a definitive protocol to distinguish these isomers using 1D/2D NMR and ESI-MS/MS, focusing on the diagnostic shifts of the carbonyl carbon and the multiplicity of olefinic protons.

Protocol 1: Sample Preparation

Objective: Prepare samples that maximize signal-to-noise ratio and prevent solvent-induced isomerization.

| Parameter | Specification | Rationale |

| Solvent | CDCl₃ (99.8% D) + 0.03% TMS | Provides optimal resolution for olefinic protons. Non-polar nature prevents H-bonding shifts. |

| Alternative Solvent | DMSO-d₆ | Use only if solubility in CDCl₃ is < 2 mg/mL. Note: DMSO may broaden exchangeable protons (not applicable here) and shift carbonyl signals slightly. |

| Concentration (NMR) | 5–10 mg in 600 µL | Sufficient for 13C acquisition within 1-2 hours. |

| Concentration (MS) | 1 µg/mL in MeOH/Water (50:50) + 0.1% Formic Acid | Low concentration prevents dimer formation ([2M+H]⁺). Formic acid aids protonation. |

| Vessel | Amberized 5mm NMR tubes | Protects light-sensitive conjugated systems from photo-isomerization. |

Protocol 2: NMR Spectroscopy (The Gold Standard)

Instrument: 400 MHz or higher (600 MHz recommended for resolving multiplets). Temperature: 298 K.

A. 1H NMR Analysis (Proton Connectivity)

The olefinic region (5.5 – 7.5 ppm) is the primary discriminator.

-

Target (Isomer A):

-

Signal: Single olefinic proton (H2).

-

Multiplicity: Broad triplet (

Hz) or doublet of triplets. -

Shift:

5.9 – 6.1 ppm. -

Reasoning: The H2 proton couples to the adjacent methylene group (C3-H2). It is shielded relative to conjugated enones because the ketone is at position 4 (distal).

-

-

Isomer B (Migration):

-

Signal: Two olefinic protons (H2 and H3).

-

Multiplicity: Distinct AB system or two multiplets.

-

Shift:

6.0 – 7.0 ppm (H3 is deshielded by the ketone).

-

-

Isomer C (Regio-Impurity):

-

Signal: Single olefinic proton (H2).

-

Multiplicity: Sharp singlet (or fine doublet).

-

Shift:

6.4 – 6.8 ppm. -

Reasoning: Significant deshielding due to conjugation with both the aryl ring and the carbonyl group.

-

B. 13C NMR Analysis (Carbonyl Environment)

The chemical shift of the carbonyl carbon is the most robust "self-validating" metric.

| Isomer | Carbonyl Type | Expected 13C Shift (ppm) |

| Isomer A (Target) | Isolated Ketone | 208 – 212 ppm |

| Isomer B | 197 – 202 ppm | |

| Isomer C | 196 – 200 ppm |

C. 2D NMR (HMBC) Validation

Run a Gradient-Selected HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity.

-

Target Confirmation: Look for a correlation between the Olefinic Proton (H2) and the Quaternary Carbon of the Phenyl Ring (C1') .

-

Critical Check: The Carbonyl Carbon (C4) should show correlations only to aliphatic protons (H3, H5), not the olefinic proton (H2), due to the distance (4 bonds).

-

Protocol 3: Mass Spectrometry (ESI-MS/MS)

Instrument: Q-TOF or Triple Quadrupole. Mode: Positive ESI (+).

Differentiation Logic

While all isomers share the same parent mass (

-

Fragmentation Pathway (Target - Isomer A):

-

Primary Fragment: Loss of Nitrile (-HCN) is common.

-

Retro-Diels-Alder (RDA): The isolated double bond facilitates a specific RDA cleavage, often yielding a fragment corresponding to the loss of ethylene (

) or butadiene derivatives depending on ring puckering. -

Diagnostic Ion:

170 (Loss of CO) is less favorable in isolated ketones compared to conjugated phenols/enols.

-

-

Fragmentation Pathway (Isomer C - Conjugated):

-

Stability: The conjugated system (Aryl-C=C-C=O) is thermodynamically more stable, requiring higher collision energy (CE) to fragment.

-

Diagnostic Ion: Stronger abundance of the tropylium-like ion (

115 range) due to the stability of the aryl-alkene fragment after losing the carbonyl tail.

-

Summary Table: MS/MS Fingerprint

| Feature | Target (Isomer A) | Isomer C (Conjugated) |

| Parent Ion Stability | Moderate | High |

| RDA Fragmentation | Prominent (Ring opening) | Suppressed (Rigid conjugation) |

| Base Peak (High CE) |

Decision Workflow Diagram

The following logic gate ensures correct identification before batch release.

Figure 1: Logical decision tree for the structural assignment of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile isomers.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for 13C chemical shifts of isolated vs. conjugated ketones).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Protocols for distinguishing enone isomers via coupling constants).

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms of Retro-Diels-Alder fragmentation in cyclic ketones).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed guide on HMBC/HSQC pulse sequences for structural elucidation).

Application Notes and Protocols for the Purification of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile

Introduction

3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is a versatile intermediate in medicinal chemistry and materials science. Its structure, featuring a conjugated enone system, a cyclohexene ring, and a benzonitrile group, makes it a valuable scaffold for the synthesis of complex molecular architectures, including potential pharmaceutical agents. The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products.

This guide provides a comprehensive overview of robust purification techniques for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and have been developed to ensure high purity and recovery. We will delve into the rationale behind procedural choices, addressing potential challenges and offering field-proven insights to streamline the purification workflow.

Understanding the Impurity Profile: A Synthesis-Forward Approach

Effective purification begins with a thorough understanding of the potential impurities. 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is commonly synthesized via the Robinson annulation , a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.[1][2]

A typical synthesis would involve the reaction of a benzaldehyde derivative with a suitable ketone under basic or acidic conditions. Given this synthetic route, the primary impurities in a crude reaction mixture are likely to include:

-

Unreacted Starting Materials: Residual benzaldehyde and ketone starting materials.

-

Michael Adduct: The intermediate formed after the initial conjugate addition but before the ring-closing aldol condensation.[2]

-

Aldol Addition Intermediate: The β-hydroxy ketone formed before the final dehydration step.

-

Side-Products: Self-condensation products of the ketone starting material or other base-catalyzed side reactions.

The structural similarities between these impurities and the desired product, particularly the Michael and aldol intermediates, necessitate carefully optimized purification strategies.

Strategic Purification: From Crude Mixture to High-Purity Compound

A multi-step purification strategy is often the most effective approach. This typically involves an initial workup to remove bulk impurities, followed by a high-resolution chromatographic step, and concluding with recrystallization to achieve analytical purity.

Figure 1: A generalized workflow for the purification of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

Protocol 1: High-Resolution Flash Column Chromatography

Flash column chromatography is the primary method for separating the target compound from structurally similar impurities. The polarity of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, conferred by the ketone and nitrile functionalities, allows for effective separation on silica gel.

Rationale for Solvent System Selection:

A non-polar/polar solvent system is ideal. A common and effective choice for aryl cyclohexenone derivatives is a gradient of ethyl acetate in hexanes.[3] This system provides excellent separation of compounds with varying polarities. The less polar starting materials and side-products will elute first, followed by the slightly more polar Michael adduct, and finally the desired, more polar product.

Detailed Protocol:

-

Slurry Preparation:

-

Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial chromatography solvent mixture.

-

Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

-

Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading technique generally provides superior resolution compared to wet-loading.

-

-

Column Packing:

-

Select a column with a diameter appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

-

Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

-

-

Elution:

-

Carefully load the prepared slurry onto the top of the packed column.

-

Begin elution with a low concentration of the polar solvent (e.g., 10% ethyl acetate in hexanes).

-

Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to facilitate the elution of the product. The optimal gradient will depend on the specific impurity profile and should be determined by thin-layer chromatography (TLC) analysis beforehand.

-

Collect fractions and monitor by TLC, staining with potassium permanganate or visualizing under UV light.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

-

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Provides high surface area for effective separation of moderately polar compounds. |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers a tunable polarity range for selective elution of the product and impurities. |

| Loading Method | Dry Loading | Minimizes band broadening and improves resolution. |

| Monitoring | TLC with UV and/or KMnO₄ stain | Allows for real-time tracking of the separation process. |

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity and obtaining the product in a stable, crystalline form, which is often a requirement in pharmaceutical development.[4] The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Rationale for Solvent Selection:

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. For a molecule like 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile, which possesses both aromatic (less polar) and carbonyl/nitrile (polar) features, a mixed solvent system is often effective. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.

For compounds containing benzonitrile and ketone moieties, solvent systems such as ethanol/water, acetone/hexanes, or ethyl acetate/hexanes are excellent starting points. For a structurally related chalcone containing a benzonitrile group, recrystallization from ethanol has been reported to yield high-purity crystals.[5][6]

Detailed Protocol:

-

Solvent Screening (Small Scale):

-

In a small test tube, dissolve a small amount of the purified product (from chromatography) in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).

-

Slowly add a "poor" solvent (e.g., water or hexanes) dropwise until persistent cloudiness is observed.

-

Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

Observe crystal formation. The ideal solvent system will yield a good crop of crystals upon cooling.

-

-

Bulk Recrystallization:

-

Place the material to be recrystallized in an Erlenmeyer flask.

-

Add the selected "good" solvent in portions, heating the mixture to a gentle boil with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

If a mixed solvent system is used, dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the hot "poor" solvent until the solution is saturated (slightly cloudy).

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Crystal Collection and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to a constant weight.

-

Figure 2: Decision and process flow for the recrystallization of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile.

Characterization and Quality Control

The purity of the final product should be confirmed by appropriate analytical techniques.

| Technique | Expected Observations for Pure Product |

| ¹H NMR | Absence of signals corresponding to starting materials or reaction intermediates. Sharp, well-resolved peaks consistent with the product structure. |

| ¹³C NMR | Correct number of signals corresponding to the carbon atoms in the molecule. |

| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |

| Melting Point | A sharp melting point range (typically < 2°C). A broad melting range indicates the presence of impurities. |

Conclusion

The purification of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile is a critical step in its utilization as a chemical intermediate. A systematic approach, beginning with an understanding of the likely impurities from its synthesis, allows for the rational design of an effective purification strategy. The combination of flash column chromatography using a hexanes/ethyl acetate gradient followed by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, provides a reliable pathway to obtaining this compound with high purity. The detailed protocols and underlying principles presented in this guide are intended to empower researchers to consistently achieve the quality standards required for successful drug discovery and development endeavors.

References

- Robinson, R. (1935). Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. J. Chem. Soc., 1285-1288.

- Schmalz, H.-G., et al. (2002). A Biaryl-Cyclohexenone Photoelectrocyclization/Dearomatization Sequence to Substituted Terpenes. Org. Lett., 4(15), 2581-2583.

-

Master Organic Chemistry. The Robinson Annulation. (2018). Available at: [Link].

-

Wikipedia. Robinson annulation. Available at: [Link].

-

European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available at: [Link].

- Arunkumar, D., et al. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile.

- Arunkumar, D., et al. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile.

-

University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link].

-

PrepChem. Preparation of benzonitrile. Available at: [Link].

-

Organic Syntheses. Cyclohexanone, 3-methyl-2-(3-propenyl)-. Available at: [Link].

-

Hilaris Publishing. Anti-diabetic Activity of Synthetic Aryltetalin Derivatives. (2024). Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US20160355472A1 - Process for preparing mesotrione - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile in Medicinal Chemistry

[1]

Abstract

This technical guide details the synthetic utility and medicinal chemistry applications of 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile .[1] As a bifunctional scaffold combining an electron-deficient aryl nitrile with a reactive enone system, this molecule serves as a critical "divergent intermediate" in the synthesis of non-steroidal aromatase inhibitors (NSAIs), androgen receptor antagonists, and fused heterocyclic kinase inhibitors. This document provides validated protocols for its synthesis via Suzuki-Miyaura cross-coupling and outlines downstream functionalization strategies for library generation.[1]

Introduction: The "Privileged Scaffold" Status

In modern drug discovery, 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile acts as a pivotal building block due to its unique electronic and structural properties.[1]

-

Pharmacophore Alignment: The benzonitrile motif mimics the steroid A-ring found in natural substrates of cytochrome P450 enzymes (e.g., CYP19A1/Aromatase), providing a high-affinity anchor for the active site heme iron.

-

Synthetic Versatility: The cyclohexenone "B-ring" serves as a Michael acceptor, allowing for covalent modification, or as a precursor for aromatization to generate biaryl systems akin to Letrozole or Fadrozole .

Mechanistic Relevance

The molecule functions primarily as a Type II Aromatase Inhibitor precursor . The nitrile nitrogen coordinates with the heme iron of the enzyme, while the lipophilic cyclohexenyl ring occupies the substrate-binding pocket, mimicking the androstenedione core.

Chemical Properties & Handling[1][2]

| Property | Specification | Practical Note |

| Molecular Formula | C₁₃H₁₁NO | |

| Molecular Weight | 197.23 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water/hexanes.[1] |

| Stability | Air-stable; Light-sensitive | Store at -20°C. Avoid prolonged exposure to UV (enone dimerization).[1] |

| Reactivity | Michael Acceptor | Warning: Potential skin sensitizer.[1] Handle in a fume hood. |

Synthetic Protocol: Construction of the Scaffold

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling of 3-cyanophenylboronic acid with a 4-activated-cyclohex-3-en-1-one precursor.[1]

Protocol A: Palladium-Catalyzed Cross-Coupling[1][3]

Reaction Overview:

Reagents:

-

Substrate A: 3-Cyanophenylboronic acid (1.2 equiv)[1]

-

Substrate B: 4-Oxocyclohex-1-enyl trifluoromethanesulfonate (1.0 equiv)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Preparation of Electrophile: If the enol triflate is not commercially available, generate it in situ from 1,4-cyclohexanedione monoethylene acetal (followed by hydrolysis) or directly from 1,4-cyclohexanedione using Tf₂O and pyridine.

-

Degassing: In a reaction vial, combine Substrate A, Substrate B, and the Palladium catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen creates homocoupling byproducts.[1]

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ base via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.[1]

-

Checkpoint: The product should appear as a UV-active spot (254 nm) distinct from the boronic acid baseline.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x).[1] Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂).[1]

Downstream Applications: Divergent Synthesis

Once synthesized, the scaffold can be processed into three distinct chemical spaces.

Pathway 1: Aromatization (Biaryl Synthesis)[1]

-

Goal: Create flat, lipophilic biaryl systems common in kinase inhibitors.

-

Method: Oxidative aromatization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C with heating.[1]

-

Result: 3-(4-Hydroxyphenyl)benzonitrile derivatives (after tautomerization/protection).[1]